molecular formula C9H15N3OS B6629759 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol

Katalognummer B6629759
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: DDKJJBWULGXCNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol is a chemical compound with a molecular formula of C11H16N2O2S. It is also known as PBTZ169 and is a promising drug candidate for the treatment of tuberculosis.

Wirkmechanismus

The mechanism of action of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol involves inhibition of the enzyme InhA, which is involved in the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Mycolic acids are essential for the survival of the bacteria, and inhibition of InhA leads to the disruption of the cell wall and ultimately the death of the bacteria.
Biochemical and Physiological Effects:
2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has been shown to have low toxicity and high selectivity towards Mycobacterium tuberculosis. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life. In addition, it has been shown to have good activity against drug-resistant strains of Mycobacterium tuberculosis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol in lab experiments include its potency against Mycobacterium tuberculosis, low toxicity, and good pharmacokinetic properties. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol. One direction is the optimization of the synthesis method to make the compound more readily available for research purposes. Another direction is the evaluation of the compound's activity against other bacterial infections. Finally, the development of combination therapies involving 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol and other drugs may improve the efficacy of tuberculosis treatment and overcome drug resistance.
Conclusion:
In conclusion, 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol is a promising drug candidate for the treatment of tuberculosis. Its potent activity against Mycobacterium tuberculosis, low toxicity, and good pharmacokinetic properties make it an attractive alternative to current treatments. Further research and development of this compound may lead to improved tuberculosis treatment options and ultimately improve public health.

Synthesemethoden

The synthesis of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol involves a multi-step process. The first step involves the reaction of 2-methylthio-1-propanol with 2-bromoacetophenone to form 2-methylsulfanyl-1-(2-phenyl-2-oxoethyl)propan-1-ol. The second step involves the reaction of the previous compound with hydrazine hydrate to form 2-methylsulfanyl-3-(pyrazin-2-ylamino)propan-1-ol. The final step involves the reaction of the previous compound with paraformaldehyde to form 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol.

Wissenschaftliche Forschungsanwendungen

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has been extensively studied for its potential use in the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis and is a major public health problem worldwide. The current treatment for tuberculosis involves a combination of drugs that have several limitations, including drug resistance and toxicity. 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has been shown to have potent activity against Mycobacterium tuberculosis and has the potential to overcome the limitations of current treatments.

Eigenschaften

IUPAC Name

2-methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-7(8(6-13)14-2)12-9-5-10-3-4-11-9/h3-5,7-8,13H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKJJBWULGXCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)SC)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.